(2E)-2-(2-bromobenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
(2E)-2-(2-bromobenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a synthetic organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(2-bromobenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves the condensation of 2-bromobenzaldehyde with 4-methoxybenzylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized with thiosemicarbazide to form the thiazolo[3,2-b][1,2,4]triazine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromobenzylidene moiety, converting it to a benzyl group.
Substitution: The bromine atom in the 2-bromobenzylidene group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of new derivatives with varied functional groups.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, (2E)-2-(2-bromobenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its interactions with various biological targets are of significant interest.
Medicine
The compound’s potential therapeutic applications are being investigated, particularly in the treatment of infectious diseases and cancer. Its ability to inhibit specific enzymes or pathways makes it a promising candidate for drug development.
Industry
In industrial applications, the compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable in material science research.
Mechanism of Action
The mechanism of action of (2E)-2-(2-bromobenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(2-chlorobenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- (2E)-2-(2-fluorobenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- (2E)-2-(2-iodobenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Uniqueness
The presence of the bromine atom in (2E)-2-(2-bromobenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione imparts unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with biological targets and its overall chemical behavior.
Properties
Molecular Formula |
C20H14BrN3O3S |
---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
(2E)-2-[(2-bromophenyl)methylidene]-6-[(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C20H14BrN3O3S/c1-27-14-8-6-12(7-9-14)10-16-18(25)22-20-24(23-16)19(26)17(28-20)11-13-4-2-3-5-15(13)21/h2-9,11H,10H2,1H3/b17-11+ |
InChI Key |
SWLUHRPUFIDURF-GZTJUZNOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC=CC=C4Br)/SC3=NC2=O |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=CC=C4Br)SC3=NC2=O |
Origin of Product |
United States |
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